Xylopentaose

Enzyme kinetics β-1,3-xylanase Glycoside hydrolase family 26

Using undefined XOS mixtures or wrong-DP substitutes in enzymatic and prebiotic studies introduces systematic quantification errors. Xylopentaose (DP5) provides the defined chain length essential for reproducible kinetics and transcriptomic profiling. - Occupies full xylanase active-site binding tunnels while remaining soluble for kinetic assays (Km = 136 μM, kcat/KM = 0.37 μM⁻¹ s⁻¹ for TRX II). - Induces 268 differentially expressed genes in Bifidobacterium adolescentis-distinct from X2/X3 mixtures. - Serves as calibrated HPAEC-PAD reference standard (RT ≈ 6.24 min, CarboPac PA200) for xylan hydrolysate quantification.

Molecular Formula C25H42O21
Molecular Weight 678.6 g/mol
Cat. No. B8087354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylopentaose
Molecular FormulaC25H42O21
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O
InChIInChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1
InChIKeyPEYKZRBIPFMGGG-RMQOEOBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylopentaose (DP5) Identity & Standards


Xylopentaose (CAS 49694-20-4), also designated 1,4-β-D-xylopentaose or X5, is a linear xylooligosaccharide (XOS) composed of five β-1,4-linked D-xylose units (molecular formula C₂₅H₄₂O₂₁; MW 678.59 g/mol) [1]. It belongs to the xylo-oligosaccharide family with a degree of polymerization (DP) of 5, placing it at the midpoint between shorter XOS species (xylobiose X2, xylotriose X3, xylotetraose X4) and longer-chain homologs (xylohexaose X6 and beyond) [2]. Commercially, xylopentaose is supplied as a white to off-white crystalline powder with HPLC-certified purity typically exceeding 95% (Megazyme, Ireland; ≥95% by HPLC) and is routinely employed as a calibrated reference standard for HPAEC-PAD quantification of xylan hydrolysates . Its water solubility exceeds 100 mg/mL (147.36 mM), facilitating direct use in aqueous enzymatic and fermentation assays without organic co-solvents .

Defined-DP5 substrate for xylanase & β-xylosidase kinetic profiling
Discriminatory probe for GH39 vs. GH52 β-xylosidase classification
High-purity calibrant for HPAEC-PAD / HPLC XOS quantification

Irreplaceability of Xylopentaose (DP5)


Xylooligosaccharides of different degrees of polymerization are not functionally interchangeable. The DP of an XOS species dictates its substrate recognition by glycoside hydrolases, its fermentation kinetics by probiotic bacteria, and its downstream metabolic and transcriptomic effects. Xylopentaose occupies a distinct biochemical niche: it is long enough to occupy multiple subsites in xylanase active-site binding tunnels yet short enough to serve as a soluble, defined substrate for kinetic characterization, a property not shared by shorter (X2–X4) or longer (X6+) homologs [1]. Empirical evidence demonstrates that substituting xylopentaose with xylobiose or xylotriose produces divergent enzyme kinetic parameters (Km, kcat), altered bacterial growth yields, and fundamentally different gene-expression and metabolite profiles in Bifidobacterium adolescentis [2]. Therefore, procurement decisions based on generic 'XOS mixture' or nearest-DP substitution introduce quantifiable error into enzymatic assays and confound prebiotic fermentation studies [3].

Target Product Xylopentaose (DP5) Intermediate chain length occupies multiple enzyme subsites; yields distinct fermentation kinetics and transcriptomic signatures.
Potential Substitute Xylobiose / Xylotriose (DP2–3) Altered enzyme kinetic parameters (Km, kcat) and bacterial growth yields; fundamentally different gene-expression profiles in probiotic models.
Target Product Xylopentaose (DP5) Functions as the minimum efficient substrate or inflection-point discriminator for specific enzyme classes.
Potential Substitute Xylohexaose / Mixed XOS (DP6+) May mask moderate kinetic differences due to near-saturating binding; product specificity profiles may shift, confounding enzyme fingerprinting.

Xylopentaose vs. Shorter XOS: Key Evidence


β-1,3-Xylanase Activity on Xylopentaose vs. Xylotetraose

When assayed against a panel of β-1,3-xylo-oligosaccharides, the recombinant β-1,3-xylanase from marine bacterium Vibrio sp. AX-4 exhibited a kcat value for xylopentaose (X5) that was 40 times higher than that for xylotetraose (X4); xylotriose (X3) was extremely resistant to hydrolysis [1]. This steep DP-dependence at the X4→X5 transition demonstrates that xylopentaose is the minimum efficient substrate for this enzyme class and cannot be functionally replaced by shorter oligosaccharides in kinetic assays [1].

β-1,3-Xylanase Activity
Head-to-head
40-fold higher kcat
Reported minimum efficient substrate for GH26 xylanase; X3/X4 are poor substrates.
Vibrio sp. AX-4 recombinant enzyme; Biochemical Journal (2005).
Enzyme kinetics β-1,3-xylanase Glycoside hydrolase family 26 Substrate specificity

GH39 vs. GH52 β-Xylosidase on Xylopentaose

BhXyl39 (GH39) hydrolyzed linear xylooligosaccharides with activity decreasing in the order xylohexaose (X6) > xylopentaose (X5) > xylotetraose (X4), and showed little activity on xylobiose (X2). Conversely, BhXyl52 (GH52) preferred shorter substrates, with activity decreasing as chain length increased: xylotetraose (X4) > xylopentaose (X5) > xylohexaose (X6) [1]. This inverted DP-activity relationship means that xylopentaose serves as a discriminatory substrate: it is cleaved efficiently by GH39 enzymes but poorly by GH52 enzymes, enabling functional classification of β-xylosidases that shorter substrates cannot achieve [1].

GH39 vs. GH52 Discrimination
Head-to-head
Rank-order reversal at DP5
Supports β-xylosidase classification; DP5 is the inflection point for substrate preference.
Bacillus halodurans BhXyl39/BhXyl52; Appl Biochem Biotechnol (2021).
β-Xylosidase GH39 GH52 Bacillus halodurans Substrate profiling

Xylopentaose vs. X2/X3 Utilization by B. adolescentis

In a controlled in vitro fermentation study using Bifidobacterium adolescentis with 3 g/L XOS as the carbon source, the percentage consumption of individual XOS species after incubation differed markedly: xylobiose (X2) was consumed at 94.00%, xylotriose (X3) at only 50.00%, xylotetraose (X4) at 83.87%, xylopentaose (X5) at 60.87%, and xylohexaose (X6) at 48.28% of their initial concentrations [1]. A separate study using rice husk-derived XOS confirmed this DP-dependent hierarchy: B. adolescentis consumed xylotriose (90%) > xylobiose (84%) > xylotetraose (83%) > xylopentaose (71%) [2]. Xylopentaose consistently exhibits intermediate consumption kinetics, neither as rapidly depleted as X2/X3 nor as slowly utilized as X6—indicating distinct fermentation dynamics that cannot be modeled by substituting shorter or longer XOS species [1][2].

B. adolescentis Consumption
Head-to-head
60.9% consumed (X5)
Intermediate fermentation kinetics; distinct from rapidly depleted X2 (94.0%) and slowly utilized X6 (48.3%).
In vitro, 3 g/L XOS, 18–24 h; Zhang (2010), Gullón (2008).
Prebiotic fermentation Bifidobacterium adolescentis XOS utilization Consumption rate

B. adolescentis Transcriptomic & Metabolomic Response: X5 vs. X2/X3

A combined transcriptomic (RNA-seq) and metabolomic (UHPLC-MS/MS) analysis of B. adolescentis 15703 cultured on either xylobiose/xylotriose (X2/X3) or xylopentaose (X5) as the sole carbon source identified 268 differentially expressed genes (DEGs): 163 upregulated and 105 downregulated in X2/X3 relative to X5, with ABC transporters representing the most significantly enriched KEGG pathway [1]. At the metabolome level, 192 differential metabolites were detected (127 upregulated, 65 downregulated), predominantly amino acids and organic acids [1]. The biomass yield on X2/X3 was approximately 1.3-fold greater than on X5, confirming that DP5 elicits a fundamentally distinct metabolic program from DP2/DP3 mixtures [1]. This is attributed to the higher structural complexity of X5, which often contains arabinosyl substituents requiring initial debranching by α-L-arabinofuranosidase before backbone hydrolysis can proceed [1].

Transcriptomic Response
Head-to-head
268 DEGs vs. X2/X3
Reported distinct regulatory program; X2/X3 mixtures produce incomparable transcriptomic signatures.
B. adolescentis 15703, RNA-seq + UHPLC-MS/MS; J Food Qual (2022).
Transcriptomics Metabolomics RNA-seq Bifidobacterium adolescentis ABC transporters

Xylanase II Km: Xylopentaose vs. Xylohexaose

Steady-state kinetic analysis of Trichoderma reesei endo-1,4-β-xylanase II (TRX II) using mass-spectrometric quantification of neutral underivatized xylooligosaccharides yielded a Km value of 136 μM for xylopentaose (Xyl5), compared with 73 μM for xylohexaose (Xyl6), indicating approximately 2-fold lower apparent substrate affinity for the DP5 substrate [1]. The catalytic efficiency (kcat/KM) values were 0.37 μM⁻¹ s⁻¹ for Xyl5 and 0.93 μM⁻¹ s⁻¹ for Xyl6, confirming that Xyl6 is the kinetically preferred substrate of TRX II; however, xylopentaose remains a competent substrate with measurable binding and turnover, whereas xylotetraose (0.027 μM⁻¹ s⁻¹) and xylotriose (0.00015 μM⁻¹ s⁻¹) are progressively poorer substrates [1]. This places xylopentaose at a critical kinetic threshold: sufficiently long for productive binding across all subsites, but short enough that its binding parameters differ quantifiably from the optimal DP6 substrate [1].

Xylanase II Kinetics
Cross-study
Km = 136 μM (X5)
Supports intermediate-affinity kinetic range; fills gap between X6 (73 μM) and poorly utilized X4.
TRX II (T. reesei), MS detection; Anal Biochem (2007).
Michaelis-Menten kinetics Xylanase Substrate affinity Mass spectrometry

AfXynB Endoxylanase: Exclusive X2 and X5 Products

The β-1,4-endoxylanase AfXynB from Aspergillus flavus exhibits a uniquely restrictive product profile: when acting on beechwood xylan, it yields exclusively xylobiose (X2) and xylopentaose (X5) as hydrolysis products, with no detectable xylose, xylotriose, or xylotetraose [1]. This is reported as the first endoxylanase displaying such a strictly binary product distribution [1]. In contrast, the majority of characterized GH10 and GH11 xylanases produce broader product spectra (X1–X6 mixtures) [2]. The xylopentaose generated by AfXynB is thus a specific enzymatic signature product, and its identification in hydrolysates serves as a diagnostic marker for this enzyme class [1].

AfXynB Product Specificity
Class-level
Exclusive X2 + X5 products
Reported as a diagnostic signature product; X5 identity confirmation requires authentic reference standard.
A. flavus endoxylanase; J Sci Food Agric (2019).
Endoxylanase Aspergillus flavus Product specificity XOS production

Xylopentaose (DP5) Application Scenarios


Xylanase & β-Xylosidase Kinetic Profiling

Xylopentaose serves as a defined-DP substrate for determining Michaelis-Menten kinetic parameters (Km, kcat, kcat/Km) of endo-xylanases and β-xylosidases, where its intermediate chain length provides the optimal dynamic range for detecting activity differences between enzyme variants. As demonstrated with TRX II, xylopentaose (Km = 136 μM, kcat/KM = 0.37 μM⁻¹ s⁻¹) fills the kinetic gap between the near-saturating substrate xylohexaose and the poorly utilized xylotetraose [1]. For β-xylosidase classification, xylopentaose is the inflection-point substrate that discriminates GH39 (preferring longer chains) from GH52 (preferring shorter chains) activities [2].

Prebiotic Transcriptomic & Metabolomic Studies

When investigating how Bifidobacterium adolescentis senses and metabolizes xylooligosaccharides at the gene-expression level, xylopentaose induces a metabolically distinct program compared to X2/X3 mixtures, as evidenced by 268 differentially expressed genes and 192 differential metabolites [3]. Researchers conducting RNA-seq or metabolomic studies on XOS prebiotic mechanisms must use purified DP5 rather than mixed-DP XOS preparations to avoid confounding transcriptomic signatures arising from simultaneous utilization of multiple DP species [3].

Analytical Reference Standard for XOS Quantification

Xylopentaose at ≥95% HPLC purity (Megazyme) is an essential calibrant for HPAEC-PAD and HPLC-based quantification of xylooligosaccharide profiles in lignocellulosic hydrolysates, prebiotic food ingredients, and fermentation broths . Its defined retention time (RT ≈ 6.24 min under standard CarboPac PA200 conditions) enables unambiguous peak assignment in complex chromatograms where X4, X5, and X6 co-elution can otherwise lead to quantification errors .

XOS Production: Monitoring Target DP Hydrolysis

During the enzymatic production of xylooligosaccharides from lignocellulosic feedstocks, xylopentaose serves as both a target product and a process marker. The endoxylanase AfXynB from Aspergillus flavus produces X2 and X5 as exclusive hydrolysis products from beechwood xylan, demonstrating that specific enzyme selection can bias product distribution toward DP5 [4]. Industrial process developers optimizing XOS yield toward specific DP fractions require authentic xylopentaose standards to validate product profiles and calibrate downstream purification steps [4].

Application
Selection Property
Validation Focus
Enzyme Kinetic Profiling
Intermediate DP5 kinetic range
Km and kcat reproducibility across enzyme variants
Prebiotic Transcriptomic Studies
Defined single-DP substrate
Gene-expression and metabolite profile consistency
Analytical Reference Standard
HPLC-certified purity ≥95%
Peak assignment accuracy and chromatographic resolution
XOS Production Monitoring
Diagnostic signature product (X2+X5)
Enzymatic product profile validation and yield calibration

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